Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride
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Overview
Description
Piperidine, 1-(3-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)propyl)-, monohydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves multicomponent reactions, which are efficient and environmentally friendly. One common method involves the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines in the presence of a catalyst such as TMSI in methanol at room temperature . This method provides substituted piperidines in moderate to good yields.
Industrial Production Methods
Industrial production of piperidine derivatives typically involves large-scale multicomponent reactions. These reactions are favored due to their high atom economy and the ability to produce complex molecules in a single step. The use of continuous flow reactors and microwave irradiation can further enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperidine derivatives can be oxidized to form piperidinones.
Reduction: Reduction of piperidine derivatives can lead to the formation of piperidines with different substitution patterns.
Substitution: Substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized piperidine derivatives .
Scientific Research Applications
Piperidine derivatives have a wide range of scientific research applications, including:
Chemistry: Used as building blocks in organic synthesis and as catalysts in various chemical reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer, schizophrenia, and Parkinson’s disease.
Industry: Used in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, piperidine derivatives can inhibit enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- Pyridine derivatives
- Quinoline derivatives
- Isoxazole derivatives
Uniqueness
Piperidine derivatives are unique due to their six-membered ring structure with one nitrogen atom, which provides them with distinct chemical and biological properties. This structure allows for a wide range of functionalization and makes them versatile in various applications .
Properties
CAS No. |
158553-47-0 |
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Molecular Formula |
C16H24ClN5O |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-[3-[5-(4-methoxyphenyl)tetrazol-2-yl]propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C16H23N5O.ClH/c1-22-15-8-6-14(7-9-15)16-17-19-21(18-16)13-5-12-20-10-3-2-4-11-20;/h6-9H,2-5,10-13H2,1H3;1H |
InChI Key |
KDGKYCFWJIABMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(N=N2)CCCN3CCCCC3.Cl |
Origin of Product |
United States |
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